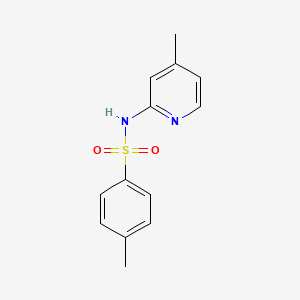

4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide

CAS No.:

Cat. No.: VC14827882

Molecular Formula: C13H14N2O2S

Molecular Weight: 262.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14N2O2S |

|---|---|

| Molecular Weight | 262.33 g/mol |

| IUPAC Name | 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C13H14N2O2S/c1-10-3-5-12(6-4-10)18(16,17)15-13-9-11(2)7-8-14-13/h3-9H,1-2H3,(H,14,15) |

| Standard InChI Key | KPDKYEYDFMKPIK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a benzene ring substituted with a methyl group at the para position, linked via a sulfonamide bridge to a 4-methylpyridin-2-yl moiety. This hybrid structure combines aromatic and heterocyclic components, enabling interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects .

Table 1: Key Structural and Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 262.33 | |

| IUPAC Name | 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide | |

| LogP | 3.34 | |

| Topological Polar Surface Area | 67.44 Ų |

The hydrochloride salt form (, MW 298.79 g/mol) is also documented, enhancing solubility for pharmacological studies .

Synthesis and Characterization

Synthetic Routes

The primary synthesis involves a nucleophilic substitution reaction between 2-amino-4-methylpyridine and benzenesulfonyl chloride under alkaline conditions .

Step 1: Formation of Sulfonamide Bond

Reaction conditions: pH 8–10, 3–4 hours stirring, followed by acidification to pH 3–5 for precipitation .

Step 2: N-Alkylation (Optional)

The product can be further functionalized using alkyl/aralkyl halides (e.g., methyl iodide, benzyl chloride) in the presence of lithium hydride (LiH) and dimethylformamide (DMF) .

Spectral Characterization

Data from nuclear magnetic resonance (NMR) and mass spectrometry confirm structural integrity:

Table 2: Spectral Data for N-(4-methylpyridin-2-yl)benzenesulfonamide

| Technique | Key Signals |

|---|---|

| NMR | δ 7.98 (d, J = 7.2 Hz, 1H, H-6 pyridine), 7.88 (dd, J = 7.5 Hz, 2H, H-2'/6' benzene), 2.41 (s, 3H, CH₃) |

| IR | 1339 cm⁻¹ (S=O stretch), 1602 cm⁻¹ (C=N stretch) |

| EI-MS | m/z 262 [M]⁺, fragments at m/z 155 (C₆H₅SO₂⁺), 107 (C₆H₅N⁺) |

Biological Activity and Mechanism of Action

Antibacterial Properties

The compound exhibits moderate to strong antibacterial activity by inhibiting bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis . This mechanism disrupts nucleotide synthesis, leading to bacterial cell death.

Table 3: Minimum Inhibitory Concentration (MIC) Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | >100 |

Notably, derivative 5e (N-benzyl variant) showed no activity against P. aeruginosa, highlighting structure-activity dependencies .

Applications in Medicinal Chemistry

Antibacterial Drug Development

The compound’s efficacy against Gram-positive bacteria positions it as a lead for treating infections resistant to conventional sulfonamides. Synergistic studies with trimethoprim could enhance folate pathway disruption .

Chemical Biology Probes

Its sulfonamide group serves as a versatile handle for bioconjugation, enabling the development of targeted therapies or diagnostic agents.

Comparison with Related Sulfonamides

Table 4: Structural and Functional Comparison

| Compound | Molecular Formula | Key Differences | MIC (µg/mL)* |

|---|---|---|---|

| Sulfamethoxazole | Lacks pyridine moiety | 12.5–25 | |

| N-(4-Methyl-2-pyridyl)benzenesulfonamide | No methyl on benzene | 25–50 | |

| 4-Methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide | Dual methyl substitution | 25–50 |

*MIC values against S. aureus.

The dual methyl groups enhance lipophilicity (LogP = 3.34 vs. 2.1 for sulfamethoxazole), potentially improving membrane permeability .

Challenges and Future Directions

Solubility Optimization

The hydrochloride salt form improves aqueous solubility but may alter pharmacokinetics. Prodrug strategies or co-crystallization could address this .

Resistance Mitigation

Combination therapies with β-lactam antibiotics or efflux pump inhibitors may counteract resistance mechanisms .

Targeted Delivery Systems

Nanoparticle encapsulation or antibody-drug conjugates could enhance tissue-specific delivery, reducing off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume